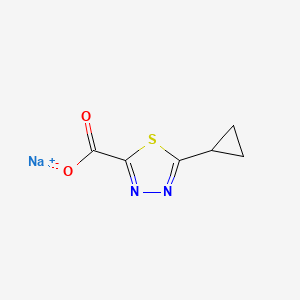

SODIUM 5-CYCLOPROPYL-1,3,4-THIADIAZOLE-2-CARBOXYLATE

Description

Sodium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic sodium salt featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at position 5 and a carboxylate moiety at position 2. Thiadiazoles are known for their stability, electron-deficient aromatic systems, and versatility in forming salts, which enhance solubility for industrial or biological use .

Properties

IUPAC Name |

sodium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S.Na/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTBCFMAZQYPPC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N2NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with sodium hydroxide . The reaction conditions often include:

Temperature: Room temperature to moderate heating.

Solvent: Common solvents include ethanol or water.

Catalysts: Sodium hydroxide acts as a base catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

SODIUM 5-CYCLOPROPYL-1,3,4-THIADIAZOLE-2-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

SODIUM 5-CYCLOPROPYL-1,3,4-THIADIAZOLE-2-CARBOXYLATE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of sodium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and proteins, altering their activity.

Comparison with Similar Compounds

Thiencarbazone-methyl (CAS No. 317815–83–1)

Structural Similarities :

- Contains a thiophene-carboxylate backbone and a triazole ring.

- Both compounds feature sulfur-containing heterocycles and carboxylate groups, which improve solubility and reactivity.

Functional Differences :

- Thiencarbazone-methyl is a herbicide targeting acetolactate synthase (ALS) in weeds, while the sodium thiadiazole carboxylate’s biological activity is unconfirmed.

- The triazole ring in Thiencarbazone-methyl enhances herbicidal specificity, whereas the cyclopropyl group in the thiadiazole derivative may influence steric interactions .

Data Comparison :

| Property | Sodium 5-Cyclopropyl-1,3,4-Thiadiazole-2-Carboxylate | Thiencarbazone-methyl |

|---|---|---|

| Core Structure | 1,3,4-Thiadiazole | Thiophene-triazole |

| Key Substituents | Cyclopropyl, carboxylate | Methyl, sulfamoyl |

| Primary Application | Undocumented (theoretical: agrochemicals) | Herbicide |

| Solubility Enhancement | Sodium salt | Methyl ester |

Sodium Dichloroisocyanurate (CAS No. 2893-78-9)

Structural Similarities :

- Both are sodium salts of nitrogen-rich heterocycles (triazine vs. thiadiazole).

- Chlorine substituents in sodium dichloroisocyanurate contrast with the cyclopropyl group in the thiadiazole compound.

Functional Differences :

- Sodium dichloroisocyanurate is a disinfectant and bleaching agent, leveraging chlorine release. The thiadiazole derivative lacks halogen substituents, suggesting divergent reactivity.

5-Chloro-2-methyl-2H-isothiazol-3-one (CAS No. 26172-55-4)

Structural Similarities :

- Both contain sulfur-nitrogen heterocycles.

Functional Differences :

- Isothiazolones are biocides, inhibiting microbial growth through thiol group oxidation. The sodium thiadiazole carboxylate’s carboxylate group may instead facilitate metal chelation or hydrogen bonding.

- Stability: Isothiazolones degrade in alkaline conditions, whereas sodium salts like the thiadiazole derivative are typically stable in aqueous systems .

Biological Activity

Sodium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Sodium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate is characterized by the presence of a thiadiazole ring and a cyclopropyl group. The compound's structural formula can be represented as follows:

The biological activity of sodium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Protein Interaction : It exhibits affinity for certain proteins, modulating their activity and influencing biochemical pathways critical for cell survival and proliferation .

- Cell Signaling Pathways : Sodium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate may activate or inhibit signaling cascades that are pivotal in cancer progression and inflammation.

Antimicrobial and Antifungal Properties

Research indicates that sodium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate possesses notable antimicrobial and antifungal activities. It has been tested against various pathogens with promising results:

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria | Significant inhibition of growth in strains such as E. coli and Staphylococcus aureus |

| Fungi | Effective against Candida albicans and Aspergillus niger |

These findings suggest potential applications in treating infections resistant to conventional antibiotics .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms:

| Cancer Type | Observed Effect |

|---|---|

| Breast Cancer (MCF-7) | Decreased cell viability with an IC50 of 12.8 µg/mL |

| Colon Cancer (HCT-116) | Induced apoptosis and reduced tumor growth |

| Leukemia (HL-60) | Significant reduction in cell proliferation |

These effects are attributed to the compound's ability to target specific enzymes involved in cancer cell metabolism .

Case Studies

-

In Vitro Study on Anticancer Activity :

A s

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.